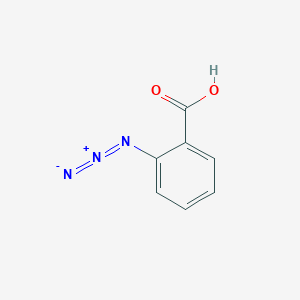

2-アジド安息香酸

概要

説明

2-azidobenzoic Acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2-azidobenzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-azidobenzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azidobenzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

複素環式化合物の合成

2-アジド安息香酸は、複雑な複素環式化合物の合成における前駆体です。 弱塩基の存在下で光分解を受け、2-[(2-カルボキシフェニル)アミノ]-6-ホルミルニコチン酸などの化合物を生成します 。これらの複素環構造は、潜在的な生物活性のために重要であり、新規医薬品の開発において価値があります。

光化学的研究

この化合物は、光照射下におけるアジドの挙動を理解するための光化学的研究に使用されます。 2-アジド安息香酸は、条件に応じて、重い原子などの存在下で、光誘起複素環化生成物の収率に影響を与える可能性のあるさまざまな生成物に再配列することが示されています .

分析化学

分析化学では、2-アジド安息香酸は、材料表面および生体分子のアジド基の定量化に関与しています。 新規な方法は、アジド基と結合し、蛍光計で定量化を可能にするクリック可能な切断可能な蛍光性化合物を用いています .

材料科学

2-アジド安息香酸を含む安息香酸誘導体は、ラマン分光法を用いて圧力下での物理的特性が研究されています。 これらの研究は、材料設計および医薬品用途にとって重要な、材料における非結合相互作用の影響を理解するのに役立ちます .

医薬品研究

2-アジド安息香酸は、その光分解生成物が創薬における潜在的な用途について調査される医薬品研究において役割を果たします。 光分解生成物の収率に対する水や他の求核剤の影響は、特に興味深いものです .

生体複合化技術

この化合物は、特に抗体薬物複合体(ADC)の開発における生体複合化技術においても重要です。 これは、標的薬物送達システムに不可欠な、細胞毒性薬と抗体の間に安定な結合を提供するリンカーとして機能します .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-azidobenzoic acid is the aryl nitrene . Aryl nitrenes are highly reactive short-lived intermediates used in synthetic chemistry for the creation of carbon–nitrogen and nitrogen–heteroatom bonds .

Mode of Action

2-Azidobenzoic acid undergoes rearrangement under irradiation in aqueous-organic media in the presence of acetates of alkali or alkaline earth metals . The first step of the reaction includes the formation of aryl nitrenes . The multiplicity of these nitrenes determines the direction of the subsequent steps of the reaction .

Biochemical Pathways

The photolysis of 2-azidobenzoic acid leads to the formation of several compounds, illustrating the complexity of photochemical reactions of aromatic azides . These include 3H-azepin-2 (1H)-one-3-carboxylic acid, 2,1-benzisoxazol-3 (1H)-one, and 2-aminobenzoic acid . Azepine is formed by nucleophilic addition of water to 1,2-didehydroazepine, a product of the electrocyclic rearrangement of singlet nitrene . Meanwhile, 2-aminobenzoic acid is a product of reactions of triplet nitrene . The 6π-electrocyclic ring closure (6π-ERC) of singlet nitrene leads to the formation of 2,1-benzisoxazol-3 (1H)-one .

Pharmacokinetics

The compound’s reactivity and its transformation into various products suggest that its absorption, distribution, metabolism, and excretion (adme) properties could be complex and dependent on various factors such as the presence of certain ions and the ph of the environment .

Result of Action

The result of the action of 2-azidobenzoic acid is the formation of various compounds through complex photochemical reactions . These compounds, such as 3H-azepin-2 (1H)-one-3-carboxylic acid and 2,1-benzisoxazol-3 (1H)-one, have potential biological activity, enhancing the interest in the development of novel methods to prepare heterocycles from aromatic azides .

Action Environment

The action of 2-azidobenzoic acid is influenced by environmental factors. For instance, the presence of water has been shown to affect the formation of certain products during the photolysis of 2-azidobenzoic acid in aprotic solvents . Additionally, the reaction is sensitive to pH, with a weakly alkaline medium influencing the reaction direction . The compound is also sensitive to light and can decompose if exposed to it for long periods .

生化学分析

Biochemical Properties

2-Azidobenzoic acid plays a crucial role in biochemical reactions, particularly in photochemical processes. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, during photolysis, 2-azidobenzoic acid can form highly reactive intermediates such as arylnitrenes, which can further react to form products like 2,1-benzisoxazol-3(1H)-one and 3H-azepin-2-one-3-carboxylic acid

Cellular Effects

2-Azidobenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s photolysis products, such as 2,1-benzisoxazol-3(1H)-one, can affect cellular functions by interacting with nucleophilic agents within the cell . These interactions can lead to changes in gene expression and cellular metabolism, highlighting the compound’s potential impact on cellular processes.

Molecular Mechanism

The molecular mechanism of 2-azidobenzoic acid involves its photochemical properties. Upon exposure to light, the compound undergoes photolysis, leading to the formation of reactive intermediates like arylnitrenes . These intermediates can participate in various reactions, including cyclization and nucleophilic addition, resulting in the formation of products such as 2,1-benzisoxazol-3(1H)-one

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-azidobenzoic acid can change over time due to its stability and degradation properties. The compound is known to be sensitive to light, leading to its gradual degradation when exposed to light over extended periods . This degradation can affect the compound’s long-term effects on cellular function, making it essential to consider these temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 2-azidobenzoic acid can vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal toxic effects, while higher dosages can lead to adverse effects due to the formation of reactive intermediates during photolysis . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

2-Azidobenzoic acid is involved in various metabolic pathways, particularly those related to its photochemical properties. The compound can undergo photolysis to form reactive intermediates, which can further participate in metabolic reactions

Transport and Distribution

Within cells and tissues, 2-azidobenzoic acid is transported and distributed based on its chemical properties. The compound’s interactions with transporters and binding proteins can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of 2-azidobenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s activity and function within cells.

特性

IUPAC Name |

2-azidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-10-9-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBWQNLTYXTHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416023 | |

| Record name | 2-azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31162-13-7 | |

| Record name | 2-azidobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B1276929.png)

![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)

![N-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1276946.png)